3-(4-fluorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
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Description
3-(4-fluorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide, also known as Compound X, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activities
Research on similar compounds indicates potential antimicrobial applications. For instance, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide, and their evaluation for antimicrobial activities, suggests that compounds with similar structures can exhibit significant antimicrobial properties (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Analgesic Properties
Modifications to the pyridine moiety of related molecules have been explored to enhance analgesic properties, as seen in the study of methylation of position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecules (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015). This suggests potential applications in developing analgesic agents.
Antibacterial Activity
The synthesis and evaluation of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, carrying a substituted pyrrolidinyl group, for their in vitro antibacterial activity, indicate the relevance of similar compounds in antibacterial research (Asahina, Takei, Kimura, & Fukuda, 2008).
Antiallergic Agents
Compounds with similar structures have been evaluated as potential antiallergic agents. A study on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides shows promise for the development of novel antiallergic compounds (Menciu, Duflos, Fouchard, Le Baut, Emig, Achterrath, Szelenyi, Nickel, Schmidt, Kutscher, & Günther, 1999).
Anticancer Activity
The compound's structural relatives have been investigated for their anticancer activity. For instance, the synthesis and evaluation of indole-pyrimidine hybrids for their anticancer and antimicrobial activity indicate potential applications in cancer treatment (Gokhale, Dalimba, & Kumsi, 2017).
properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c1-14-5-10-19-18(12-14)20(28-22(29)15-6-8-16(24)9-7-15)21(27-19)23(30)26-13-17-4-2-3-11-25-17/h2-12,27H,13H2,1H3,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYYGEIZMPDNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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